molecular formula C10H11NO5 B13000834 Ethyl 3-(hydroxymethyl)-4-nitrobenzoate

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate

Cat. No.: B13000834
M. Wt: 225.20 g/mol
InChI Key: FUWBIXKMLYIVJC-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a nitro group at the fourth position and a hydroxymethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-4-nitrobenzoate typically involves the esterification of 3-(hydroxymethyl)-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-nitrobenzoic acid.

    Reduction: Ethyl 3-(hydroxymethyl)-4-aminobenzoate.

    Substitution: Ethyl 3-(hydroxymethyl)-4-(substituted)benzoate.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-4-nitrobenzoate depends on the specific application and the target molecule. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate can be compared with other benzoate esters such as:

    Ethyl 4-nitrobenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Ethyl 3-(hydroxymethyl)benzoate: Lacks the nitro group, reducing its potential for biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

The presence of both the hydroxymethyl and nitro groups in this compound makes it unique and valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-5,12H,2,6H2,1H3

InChI Key

FUWBIXKMLYIVJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

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